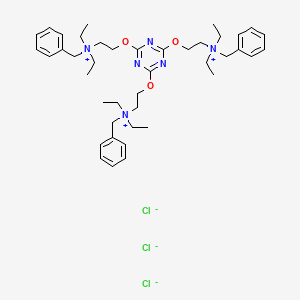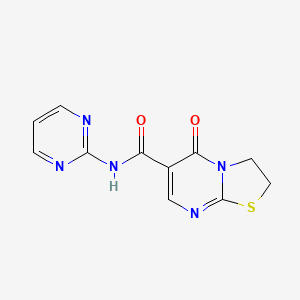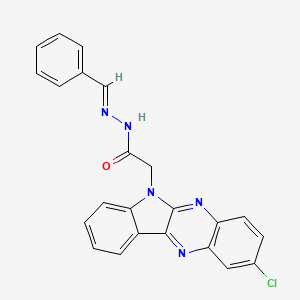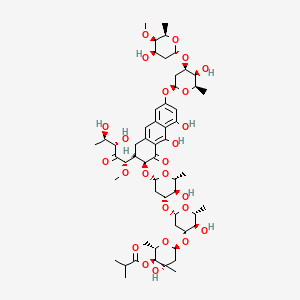
Olivomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olivomycin C is a member of the aureolic acid group of antibiotics, which are known for their antitumor properties. These compounds are produced by actinomycetes, a type of filamentous bacteria. This compound, like its relatives mithramycin and chromomycin, is an aromatic glycosylated polyketide. It has been studied for its potential use in cancer treatment due to its ability to bind to DNA and interfere with transcription and replication processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of olivomycin C involves complex chemical reactions, including selective chemical modifications of its parent compound, olivomycin A. Methods for selective chemical modification of olivomycin A have been developed to produce various analogs, including this compound . These modifications often involve altering the carbohydrate moieties attached to the aglycone structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using specific strains of actinomycetes. These bacteria are cultured under controlled conditions to optimize the yield of the desired antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Olivomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs with altered biological activities. These analogs are studied for their potential use in cancer treatment and other therapeutic applications .
Applications De Recherche Scientifique
Olivomycin C has been extensively studied for its antitumor properties. It binds to the minor groove of DNA, particularly at GC-rich regions, and interferes with transcription and replication processes. This makes it a potent inhibitor of cancer cell proliferation . Additionally, this compound has been investigated for its potential use in treating other diseases, such as bacterial infections and inflammatory conditions .
Mécanisme D'action
The mechanism of action of olivomycin C involves binding to the minor groove of DNA at GC-rich regions. This binding interferes with the transcription and replication processes, leading to the inhibition of cancer cell proliferation. The compound also affects the expression of specific oncogenes, such as c-Myc, by blocking their transcription . The molecular targets of this compound include DNA and various transcription factors involved in gene regulation .
Comparaison Avec Des Composés Similaires
Olivomycin C is similar to other aureolic acid antibiotics, such as mithramycin and chromomycin. These compounds share a common aglycone structure but differ in their carbohydrate moieties and specific chemical modifications . This compound is unique in its specific binding affinity to GC-rich regions of DNA and its potent antitumor activity . Other similar compounds include olivomycin A, olivomycin B, and chromomycin A3 .
Conclusion
This compound is a promising compound with significant potential in cancer treatment and other therapeutic applications. Its unique chemical structure and mechanism of action make it a valuable subject of scientific research. Continued studies on this compound and its analogs may lead to the development of more effective and less toxic antitumor agents.
Propriétés
Numéro CAS |
6988-59-6 |
|---|---|
Formule moléculaire |
C56H82O25 |
Poids moléculaire |
1155.2 g/mol |
Nom IUPAC |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C56H82O25/c1-21(2)55(67)81-54-27(8)75-41(20-56(54,9)68)79-36-18-39(72-24(5)47(36)63)78-35-19-40(73-25(6)46(35)62)80-53-31(52(70-11)50(66)44(60)22(3)57)14-29-12-28-13-30(15-32(58)42(28)48(64)43(29)49(53)65)76-38-17-34(45(61)23(4)71-38)77-37-16-33(59)51(69-10)26(7)74-37/h12-13,15,21-27,31,33-41,44-47,51-54,57-64,68H,14,16-20H2,1-11H3/t22-,23-,24-,25-,26-,27+,31+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44+,45+,46-,47-,51+,52+,53+,54+,56+/m1/s1 |
Clé InChI |
LVQLLOXZUPHSMZ-MOZSSQLDSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)O)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


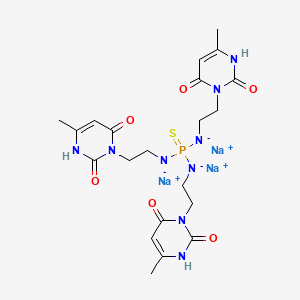
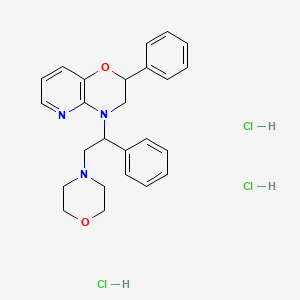

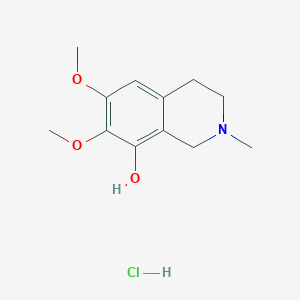
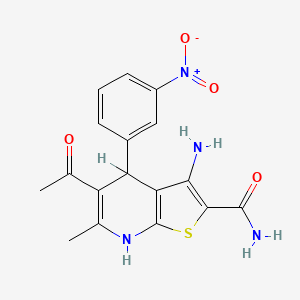
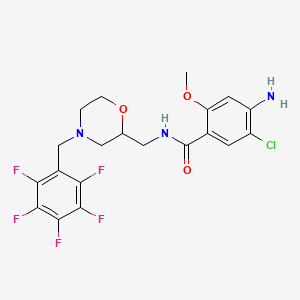
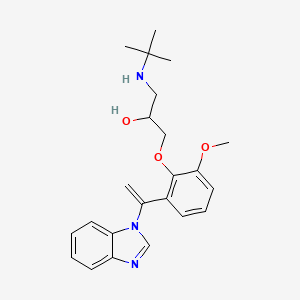
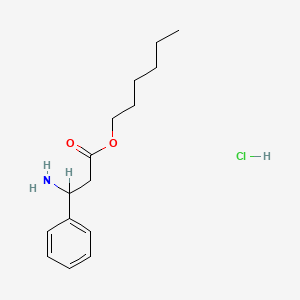
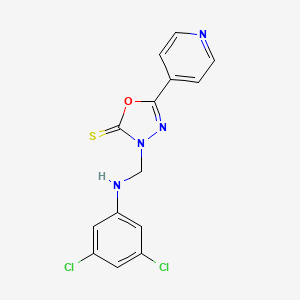

![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
